3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C6H9ClN2O2. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazole derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of ethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group is then introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances the compound’s stability and solubility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidized imidazole derivatives.
- Reduced imidazole derivatives.
- Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly as antimicrobial and anticancer agents. Its imidazole ring is a key pharmacophore in many therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound can also interact with nucleic acids and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its role in histidine and histamine.
2-Methylimidazole: A derivative with a methyl group at the second position, used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitroimidazole: Known for its antimicrobial properties and used in the treatment of infections.
Uniqueness: 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carboxylic acid functionality provide unique reactivity and potential for diverse applications in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
3-ethylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAAXJAFOZUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559160 |
Source
|
Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-91-9 |
Source
|
Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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